molecular formula C13H15N B1596604 N,N-dimethyl-1-(naphthalen-1-yl)methanamine CAS No. 16413-71-1

N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Cat. No.: B1596604
CAS No.: 16413-71-1
M. Wt: 185.26 g/mol
InChI Key: PTKSORMJFKONON-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(naphthalen-1-yl)methanamine is a tertiary amine featuring a naphthalen-1-ylmethyl group attached to a dimethylamino moiety. Its molecular formula is C₁₃H₁₅N, with a molecular weight of 185.27 g/mol. The compound is structurally characterized by a methylene (-CH₂-) bridge between the naphthalene ring and the dimethylamine group, distinguishing it from derivatives where the amine is directly bonded to the aromatic system.

This compound serves as a precursor in organic synthesis, particularly for quaternary ammonium salts (e.g., N,N,N-trimethyl-1-(naphthalen-1-yl)ethan-1-aminium triflate). It is also relevant in medicinal chemistry, with structural analogs showing antimicrobial and antifungal activities. Spectral data (e.g., ¹H NMR, HRMS) for related compounds suggest moderate polarity and solubility in organic solvents like dichloromethane and ethanol.

Properties

IUPAC Name

N,N-dimethyl-1-naphthalen-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKSORMJFKONON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295222
Record name 1-naphthalenemethanamine, n,n-dimethyl-
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Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16413-71-1
Record name 1-[(Dimethylamino)methyl]naphthalene
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Record name NSC 100674
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Record name 16413-71-1
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Record name 1-naphthalenemethanamine, n,n-dimethyl-
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Preparation Methods

Direct N,N-Dimethylation Using Formaldehyde and Aminomethyl Naphthalene

Another approach involves the methylation of 1-(naphthalen-1-yl)methanamine or its N-methyl derivative using formaldehyde under reductive amination conditions.

  • Reactants: 1-methyl-aminomethyl naphthalene, formaldehyde.
  • Conditions: Sodium dihydrogen phosphate as catalyst in 1,4-dioxane/water mixture at 60°C for 10 minutes.
  • Yield: High yield reported (~96%).

This method is a one-pot reaction that introduces the dimethylamino group efficiently, suitable for laboratory-scale synthesis.

Parameter Details
Catalyst Sodium dihydrogen phosphate
Solvent 1,4-dioxane/water
Temperature 60°C
Reaction Time 10 minutes
Yield ~96%

Source: ChemicalBook synthesis data

Palladium-Catalyzed C-H Dimethylamination Using N,N-Dimethylformamide

A recent advanced synthetic method involves direct palladium-catalyzed C-H dimethylamination of 1-chloromethylnaphthalenes using N,N-dimethylformamide as the dimethylamino source.

  • Catalyst: Palladium complex.
  • Substrate: 1-chloromethylnaphthalene derivatives.
  • Mechanism: Oxidative addition of Pd(0) to C-Cl bond, followed by C-H activation and dimethylamination transfer from DMF.
  • Advantages: Direct introduction of the dimethylamino group without pre-functionalization.
  • Reaction Setup: Conducted in oven-dried Schlenk tubes under nitrogen atmosphere, solvents purified, and reactions monitored by NMR.
  • Yields: Good to excellent yields reported, with scalability demonstrated.
Step Conditions/Details
Catalyst Pd-based complex
Substrate 1-chloromethylnaphthalene
Dimethylamine source N,N-dimethylformamide (DMF)
Atmosphere Nitrogen
Solvent THF or other dry solvents
Temperature Room temperature to mild heating
Yield Moderate to high (varies with substrate)

Source: Organic & Biomolecular Chemistry, 2023

Summary Table of Preparation Methods

Method Key Reactants/Conditions Yield (%) Advantages Notes
N-Methylformamide + 1-chloromethylnaphthalene (Two-step) KOH, phase transfer catalyst, acid hydrolysis 41-85 Economical, scalable, no hydrogenation Industrially practical
Reductive Methylation with Formaldehyde Sodium dihydrogen phosphate, 1,4-dioxane/water ~96 One-pot, high yield Suitable for lab scale
Pd-Catalyzed C-H Dimethylamination Pd catalyst, DMF, inert atmosphere Moderate-High Direct amination, avoids pre-functionalization Advanced synthetic method
Ru/C Catalyzed N-Dimethylation Ru/C, formaldehyde, H2 gas, autoclave High One-pot, selective, green byproduct Versatile, applicable for various amines

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N,N-dimethyl-1-(naphthalen-1-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

      Common Reagents: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

      Major Products: N-oxides or other oxidized amine derivatives.

  • Reduction: : The compound can be reduced to form secondary amines or other reduced products.

      Common Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Major Products: Secondary amines or other reduced derivatives.

  • Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

      Common Reagents: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

      Major Products: Substituted amine derivatives.

Scientific Research Applications

Chemistry

Catalysis : N,N-Dimethyl-1-(naphthalen-1-yl)methanamine acts as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic reactions. Its ability to stabilize metal centers enhances catalytic efficiency in processes such as oxidation and reduction reactions .

Organic Synthesis : The compound serves as an intermediate for synthesizing more complex organic molecules, leveraging its unique structural properties to facilitate various chemical transformations.

Biology

Biochemical Studies : Due to its structural similarity to biologically active amines, this compound is explored for its potential in enzyme inhibition and receptor binding studies. Its interactions with neurotransmitter systems suggest possible applications in neuropharmacology .

Pharmacological Potential : Research indicates that this compound may exhibit antidepressant-like effects by modulating serotonin reuptake mechanisms. Additionally, it has shown inhibitory effects on cytochrome P450 enzymes (e.g., CYP2D6 and CYP1A2), which could lead to significant drug-drug interactions when co-administered with other medications .

Dyes and Pigments

The aromatic structure of this compound makes it suitable for producing dyes and pigments. Its stability and reactivity allow for the development of colorants used in various materials.

Polymers

Incorporating this compound into polymeric materials can modify their properties, enhancing performance characteristics such as thermal stability and mechanical strength. Its application in polymer science is an area of ongoing research .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Antidepressant Potential : A study focused on naphthalene derivatives indicated that modifications can enhance serotonin reuptake inhibition, suggesting therapeutic implications for mood disorders .
  • Drug Metabolism : Investigations into cytochrome P450 interactions emphasized the importance of understanding metabolic pathways influenced by this compound, providing insights into potential drug interactions.
  • Synthetic Pathways : Research into synthetic methodologies revealed efficient routes for producing high-purity derivatives that may exhibit enhanced biological activities compared to their parent compounds .

Mechanism of Action

The mechanism by which N,N-dimethyl-1-(naphthalen-1-yl)methanamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthalene ring provides hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The table below summarizes structural analogs, highlighting differences in aromatic systems, substituents, and applications:

Compound Name Molecular Formula Key Structural Features Synthesis Method Applications/Findings Reference ID
N,N-Dimethyl-1-(naphthalen-1-yl)methanamine C₁₃H₁₅N Naphthalen-1-yl + CH₂ + NMe₂ Alkylation of naphthalen-1-ylmethanamine Precursor for quaternary ammonium salts
4-((Dimethylamino)methyl)aniline C₉H₁₄N₂ Benzene ring + CH₂NMe₂ at para position Catalytic hydrogenation of nitro compound Intermediate in antimalarial drug synthesis
N,N-Dimethyl-1-(naphthalen-2-yloxy)naphthalen-2-amine C₂₀H₁₈N₂O Two naphthalene rings linked via ether and amine FePcF₁₆-catalyzed oxidative coupling Potential ligand in catalysis
N,N-Dimethyl-1-(3-(pyridin-2-yl)phenyl)methanamine C₁₄H₁₆N₂ Pyridine-phenyl hybrid + CH₂NMe₂ Copper-mediated coupling Catalytic applications (pincer ligands)
N,N,N-Trimethyl-1-(naphthalen-1-yl)ethan-1-aminium triflate C₁₆H₂₀F₃NO₃S Quaternary ammonium salt with triflate counterion Methylation with MeOTf Substrate in stereospecific silylation
N,N-Dimethyl-1-(1-methylindol-3-yl)methanamine C₁₂H₁₆N₂ Indole ring + CH₂NMe₂ Multi-step alkylation Antimicrobial activity (vs. S. aureus)
N,N-Dimethylnaphthalen-1-amine C₁₂H₁₃N Dimethylamino group directly attached to naphthalene Direct amination Solubility studies in non-polar solvents

Key Comparative Insights

Physicochemical Properties
  • Solubility : The methylene bridge in the target compound improves solubility in polar solvents compared to N,N-dimethylnaphthalen-1-amine (direct amine attachment).
  • Thermal Stability : Quaternary ammonium derivatives (e.g., triflate salts) exhibit higher stability in acidic conditions.
Electronic Effects
  • Pyridine Incorporation : The electron-deficient pyridine ring in C₁₄H₁₆N₂ enhances metal coordination, useful in catalysis.
  • Naphthalene vs. Benzene : Naphthalene’s extended π-system increases lipophilicity, impacting membrane permeability in biological assays.

Biological Activity

N,N-Dimethyl-1-(naphthalen-1-yl)methanamine, known by its CAS number 16413-71-1, is a tertiary amine characterized by a naphthalene ring structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The following sections detail its synthesis, biological activities, and related research findings.

This compound has the molecular formula C13H15NC_{13}H_{15}N and a molecular weight of approximately 185.27 g/mol. It is an off-white powder with significant lipophilicity, indicated by log P values suggesting good membrane permeability.

The synthesis of this compound can be achieved through various methods, including reductive amination processes. A typical synthetic route involves the reaction of naphthalene derivatives with dimethylamine in the presence of reducing agents .

Pharmacological Potential

Research indicates that this compound may exhibit biological activity relevant to several therapeutic areas:

  • Neurotransmitter Interaction : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly as potential antidepressants or stimulants. The naphthalene moiety may enhance interactions with biological targets involved in mood regulation .
  • Cytochrome P450 Inhibition : In vitro studies suggest that this compound may inhibit specific cytochrome P450 enzymes, such as CYP2D6 and CYP1A2. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by these pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
N,N-Dimethyl-1-naphthylamineTertiary AmineNeurotransmitter modulation
N-Methyl-1-(naphthalen-1-yl)methanamineSecondary AmineAntifungal agent precursor
4-Methyl-N,N-dimethylanilineAromatic AminePotential carcinogenic properties

Case Studies and Research Findings

Recent studies have explored the synthesis and biological implications of this compound:

  • Antidepressant Potential : A study examined the effects of naphthalene derivatives on serotonin reuptake inhibition, suggesting that modifications in the naphthalene structure could enhance antidepressant activity .
  • Drug Metabolism : Research on cytochrome P450 interactions highlighted the importance of this compound in understanding drug metabolism pathways and potential interactions with other therapeutic agents .
  • Synthetic Pathways : Investigations into synthetic methodologies revealed efficient routes for producing high-purity derivatives that may exhibit enhanced biological activities compared to their parent compounds .

Q & A

Q. What are the standard synthetic protocols for preparing N,N-dimethyl-1-(naphthalen-1-yl)methanamine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via alkylation of naphthalen-1-ylmethanamine derivatives. For example:

  • Stepwise alkylation : Reacting 1-(naphthalen-1-yl)methanamine with methylating agents like methyl iodide or formaldehyde in the presence of a base (e.g., NaBH₃CN or HCOOH). Optimization involves adjusting stoichiometry, temperature (e.g., 50–55°C), and solvent (e.g., acetonitrile or dichloromethane) .
  • Purification : Column chromatography (e.g., silica gel with pentane:EtOAc = 9:1) or precipitation as hydrochloride salts yields >95% purity .
  • Yield improvements : Excess dimethylamine (3–4 equivalents) and prolonged reaction times (3–4 hours) enhance conversion, achieving yields up to 91.6% .

Q. How is the structure of this compound validated experimentally?

Key characterization methods include:

  • 1H/13C NMR : Distinct signals for dimethylamino protons (δ 2.20–2.28 ppm) and naphthyl aromatic protons (δ 7.1–8.5 ppm) confirm substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 276.1755) validate molecular weight .
  • IR spectroscopy : Absence of primary amine N–H stretches (~3300 cm⁻¹) confirms dimethylation .

Q. What physicochemical properties (e.g., solubility, logP) are critical for designing in vitro assays?

  • Solubility : Moderately soluble in water (0.0103 mg/mL) but highly soluble in organic solvents (e.g., CH₂Cl₂, MeOH). Adjust pH via hydrochloride salt formation for aqueous stability .
  • Lipophilicity : Consensus logP = 3.4, indicating moderate membrane permeability. Predicted high BBB permeability (BOILED-Egg model) supports CNS-targeted studies .
  • Synthetic accessibility : Score of 2.85 (1 = easy), enabling rapid analog synthesis .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution on naphthyl or amine groups) affect bioactivity, such as COX-2 inhibition?

  • Pharmacophore optimization : Introducing sulfonyl groups (e.g., 6-(4-(methylsulfonyl)phenyl) enhances COX-2 inhibition (IC₅₀ = 0.08–0.16 µM). Docking studies reveal tight binding to the COX-2 active site, mimicking SC558 .
  • Chirality effects : Enantiomers of naphthylethylamine derivatives show divergent antifungal activity (e.g., (R)-isomers exhibit 61–77% inhibition against Candida spp. via ergosterol biosynthesis disruption) .

Q. What experimental strategies resolve contradictions in biological data (e.g., CYP inhibition vs. selectivity)?

  • Enzyme inhibition profiling : Use SVM models to predict CYP interactions (e.g., CYP1A2/2D6/3A4 inhibition risk ). Validate via fluorometric assays.
  • Off-target screening : Pair in silico predictions (e.g., SwissTargetPrediction) with kinome-wide profiling to exclude false positives .
  • Data normalization : Compare IC₅₀ values against reference inhibitors (e.g., ketoconazole for CYP3A4) to contextualize potency .

Q. How can catalytic applications of this compound derivatives be explored in asymmetric synthesis?

  • Pincer ligand design : Incorporate pyridyl or phenyl groups (e.g., N,N-dimethyl-1-(3-(pyridin-2-yl)phenyl)methanamine) to stabilize palladacycles for Suzuki-Miyaura coupling. Characterize via X-ray crystallography and NMR .
  • Reaction optimization : Screen solvents (e.g., THF vs. DMF), temperatures (25–80°C), and bases (K₂CO₃ vs. Cs₂CO₃) to enhance catalytic turnover .

Methodological Guidance

  • Contradiction analysis : Cross-validate solubility predictions (e.g., ESOL vs. Ali models ) with experimental shake-flask assays.
  • Structural analogs : Use fragment-based design (e.g., imidazo[2,1-b]thiazole cores ) to balance potency and metabolic stability.
  • Catalytic studies : Employ SHELXL for crystallographic refinement of ligand-metal complexes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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